molecular formula C16H17NO B3033396 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol CAS No. 1019504-05-2

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol

Cat. No.: B3033396
CAS No.: 1019504-05-2
M. Wt: 239.31 g/mol
InChI Key: OVJZDJSILAOXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol typically involves the Tscherniac-Einhorn reaction. This method starts with the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst. The resulting product undergoes hydrolysis to convert the phthalimido group to an amino group

Chemical Reactions Analysis

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The indene moiety can interact with hydrophobic pockets in proteins, while the phenol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol can be compared with other indene derivatives and phenolic compounds:

    Indene derivatives: Compounds like 2,3-dihydro-1H-indene-5-amine share a similar indene structure but lack the phenol group.

    Phenolic compounds: Compounds like 4-hydroxybenzylamine have a phenol group but lack the indene moiety.

The uniqueness of this compound lies in its combination of both the indene and phenol functionalities, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-16-7-2-1-4-14(16)11-17-15-9-8-12-5-3-6-13(12)10-15/h1-2,4,7-10,17-18H,3,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJZDJSILAOXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NCC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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